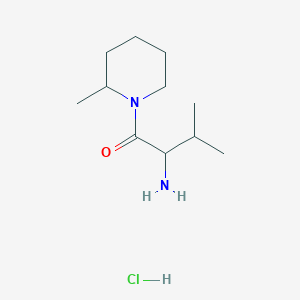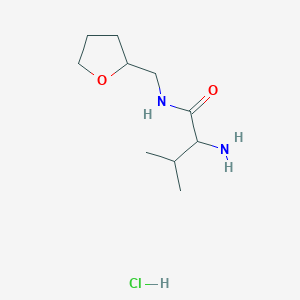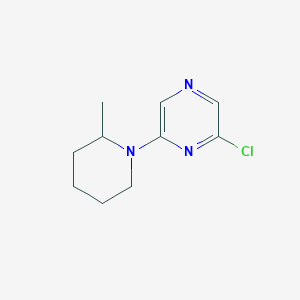![molecular formula C16H12N2O3S B1395114 5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 897340-70-4](/img/structure/B1395114.png)
5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Descripción general
Descripción
5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, also known as 5-DPSI, is a novel compound of interest in the field of organic chemistry. It is an imidazolidinone derivative, which is a heterocyclic compound that can be used as a synthetic intermediate in the production of various drugs and other compounds. The unique properties of 5-DPSI make it attractive for use in a variety of scientific research applications, such as drug discovery, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis Process: This compound is synthesized through various chemical reactions involving key intermediates like 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide. The process leads to the formation of thiazolidin-4-one and thiocarbamoyl derivatives (Gouda, Berghot, Shoeib, & Khalil, 2010).
- Antimicrobial Properties: Some synthesized compounds from the above process have shown promising antimicrobial activities, indicating their potential use in combating microbial infections.
Chemical Reactions and Derivatives
- Hetero-Diels–Alder Reaction: The compound undergoes a Hetero-Diels–Alder reaction with N,N′-bis(methoxycarbonyl)-1,4-benzoquinone diimine, leading to the formation of various derivatives with potential bioactive properties (Velikorodov, Shustova, & Kovalev, 2017).
Potential as Fungicides
- Structural Analysis for Fungicide Development: Detailed synthesis and structural determination of similar thiohydantoin compounds have been carried out, proposing their potential as novel fungicides. These studies involve advanced theoretical calculations and spectroscopy to determine the most probable structures (Kobyłka, Żuchowski, Tejchman, & Zborowski, 2019).
Reaction with Organometallic Reagents
- Unique Chemical Reactivity: The compound exhibits unique reactivity patterns when reacting with Grignard reagents and Lithium dibutylcuprate, indicating its distinct chemical behavior compared to normal unsaturated carbonyl compounds (Akeng'a & Read, 2005).
Potential in Anticancer Research
- Anticancer Activity: Certain derivatives, like bromophenol derivatives isolated from red algae, have been studied for their potential activity against human cancer cell lines, although some were found inactive (Zhao et al., 2004).
Miscellaneous Applications
- Diverse Bioactive Agent Synthesis: This compound is part of a group of compounds synthesized for various bioactive applications, including antioxidant, antibacterial, and antifungal properties (Adhikari et al., 2012).
- Role in Molecular Docking Studies: It's involved in molecular docking studies to understand its interaction with biological targets like EGFR inhibitors, suggesting its potential in anti-cancer applications (Karayel, 2021).
Propiedades
IUPAC Name |
5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-9,19-20H,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLXAOKJWRWHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)



![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395044.png)




![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)